molecular formula C24H20FN3O2 B2992009 2-amino-3-(4-ethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide CAS No. 903345-97-1

2-amino-3-(4-ethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide

Cat. No. B2992009
CAS RN: 903345-97-1
M. Wt: 401.441
InChI Key: WLDDKJKQHDBKHO-UHFFFAOYSA-N
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Description

2-amino-3-(4-ethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide is a synthetic compound that belongs to the class of indolizine derivatives. This compound has been extensively studied due to its potential as a therapeutic agent in various diseases.

Scientific Research Applications

Photoluminescent Materials

Research on amino-cyanobenzo[1,2-b]indolizines, which are structurally related, shows these compounds exhibit reversible pH-dependent optical properties. This unusual blue-shifted acid-responsive photoluminescence behavior indicates potential applications in the development of new photoluminescent materials for sensors and optical devices (Outlaw et al., 2016).

Antitumor Activity

A study on indazole carboxamide derivatives highlights their role in inhibiting cancer cell proliferation. Specifically, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized and showed significant antitumor activity against various cancer cell lines (Hao et al., 2017). This suggests that compounds like 2-amino-3-(4-ethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide could have similar potential in cancer treatment research.

Antimicrobial and Antiviral Agents

Compounds derived from indolizine and benzothiazine, including those with amino and fluorophenyl groups, have shown promise as antimicrobial and antiviral agents. A study on benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable anti-avian influenza virus activity, suggesting potential applications in the development of new antiviral drugs (Hebishy et al., 2020).

Biological Activity for Tropical Diseases

Isoxazoline indolizine amide compounds were synthesized for potential application to tropical diseases. These compounds were designed with strategic syntheses allowing for efficient derivatization, indicating their versatility in drug development for diseases prevalent in tropical regions (Zhang et al., 2014).

Synthesis and Cytotoxic Evaluation

The synthesis of new derivatives such as (4-fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone has been explored for their anti-cancer and antimicrobial activities. These studies involve coupling reactions and intramolecular cyclization, showcasing the compound's potential in developing treatments against cancer and microbial infections (Naik et al., 2022).

properties

IUPAC Name

2-amino-3-(4-ethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2/c1-2-15-6-8-16(9-7-15)23(29)22-21(26)20(19-5-3-4-14-28(19)22)24(30)27-18-12-10-17(25)11-13-18/h3-14H,2,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDDKJKQHDBKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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